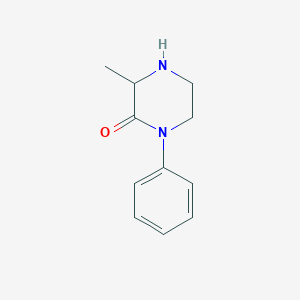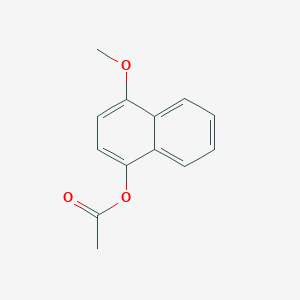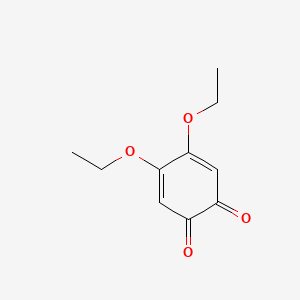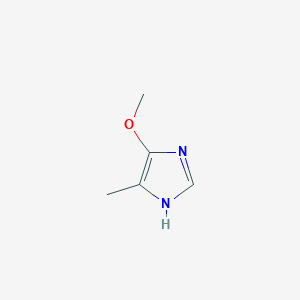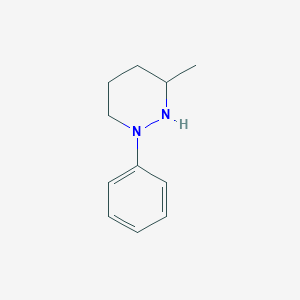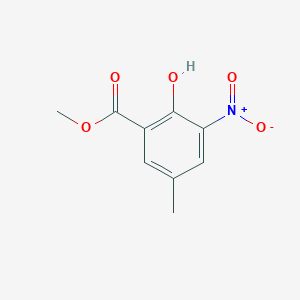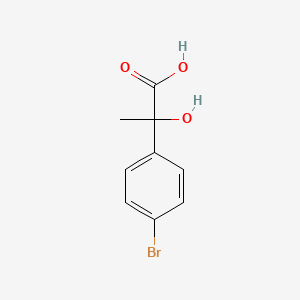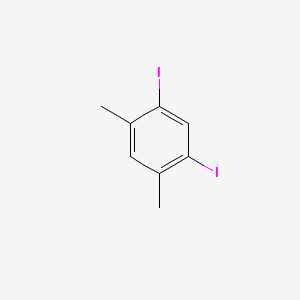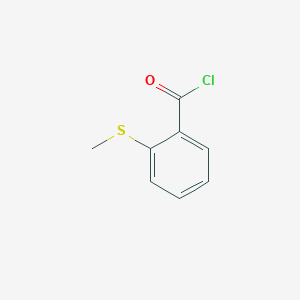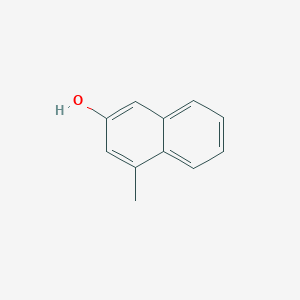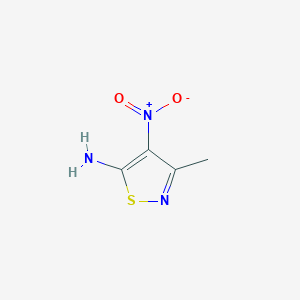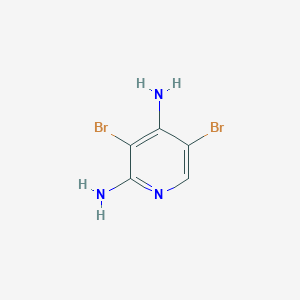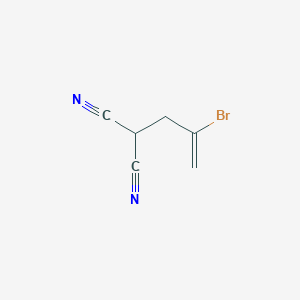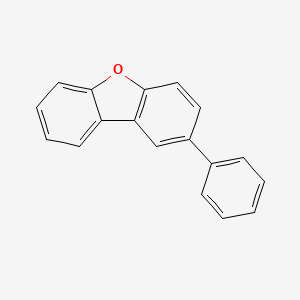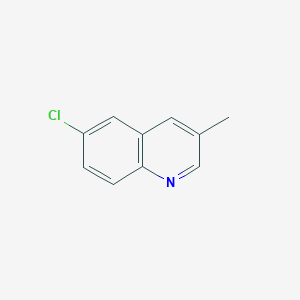
6-氯-3-甲基喹啉
描述
6-Chloro-3-methylquinoline is a nitrogen-containing bicyclic compound with the chemical formula C₁₁H₈ClN. It belongs to the quinoline family and is characterized by its fused aromatic ring system. Quinolines are widely found in nature and have diverse applications in medicine, food, catalysts, dyes, materials, and electronics .
Synthesis Analysis
Several synthetic methods exist for obtaining 6-Chloro-3-methylquinoline. One common approach involves the condensation of aniline with a 1,3-diketone or b-keto-aldehyde, leading to an enamine intermediate. Subsequent cyclodehydration yields the quinoline structure. Researchers have explored various starting materials and reaction conditions to optimize the synthesis .
Molecular Structure Analysis
The molecular structure of 6-Chloro-3-methylquinoline consists of a quinoline nucleus with a chlorine atom at position 6 and a methyl group at position 3. The nitrogen atom in the heterocyclic ring contributes to its biological activity. Understanding the spatial arrangement of atoms within the molecule is crucial for predicting its behavior and interactions .
Chemical Reactions Analysis
6-Chloro-3-methylquinoline participates in various chemical reactions. Notably, quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase. These actions ultimately lead to rapid bacterial death. Further investigations into its reactivity and functional group modifications are essential for expanding its synthetic utility .
Physical And Chemical Properties Analysis
- Stability : Assessing its stability under different conditions informs storage and handling guidelines .
科学研究应用
晶体结构和抗菌活性
6-氯-3-甲基喹啉一直是合成新型喹啉衍生物的焦点。研究表明它在形成酯衍生物和晶体结构分析中的作用。这些衍生物显示出显著的ABTS自由基清除活性,以及对各种细菌和真菌物种的显著抗菌活性,表明6-氯-3-甲基喹啉在开发抗菌和抗真菌药物方面的潜力 (Tabassum et al., 2014)。
用于抗菌性能的缩醛衍生物
对6-氯-3-甲基喹啉进行化学修饰以形成缩醛衍生物已经得到探索,展示出显著的抗菌功效。这些衍生物,特别是带有电子吸引基团的衍生物,已显示出对细菌和真菌菌株的有希望的活性,突显了6-氯-3-甲基喹啉在抗菌治疗中的适应性和治疗潜力 (Bawa et al., 2009)。
相互作用研究和潜在生物活性
涉及氯喹啉衍生物的研究,包括从6-氯-3-甲基喹啉衍生的衍生物,已经研究了它们与DNA的相互作用以及它们作为抗氧化剂和抗糖尿病药物的潜力。这些调查突显了该化合物多样的生物活性以及在各种治疗领域的潜力,包括糖尿病管理和氧化应激缓解 (Murugavel et al., 2017)。
光谱和计算分析
已进行了广泛的光谱和计算分析,以阐明6-氯-3-甲基喹啉及其衍生物的结构和电子性质。这些研究为深入了解该化合物的分子相互作用铺平了道路,为其在药物设计和材料科学中的潜在应用铺平了道路 (Kose et al., 2018)。
未来方向
属性
IUPAC Name |
6-chloro-3-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFSTUCFCIUPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546025 | |
| Record name | 6-Chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-methylquinoline | |
CAS RN |
97041-62-8 | |
| Record name | 6-Chloro-3-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10546025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

